7‑Substituent Topology Differentiates SMOX vs. PI3Kδ vs. Anti‑Mycobacterial Pharmacophores
The N‑(3‑imidazol‑1‑yl)propyl chain of CAS 900291‑97‑6 is a flexible 4‑atom linker terminating in a basic imidazole, which is structurally distinct from the rigid benzimidazole of the highly optimized PI3Kδ inhibitor CPL302415 (IC50 18 nM) and the 2‑pyridylmethyl group of anti‑M.tb lead 3‑(4‑fluoro)phenyl‑5‑(4‑fluorophenyl)‑N‑(pyridin‑2‑ylmethyl)pyrazolo[1,5‑a]pyrimidin‑7‑amine (MIC 0.052 µg/mL) [1][2]. The closest commercial comparator JNJ‑9350 retains the same N‑(3‑imidazol‑1‑yl)propyl chain but contains a 2‑carboxamide group absent in CAS 900291‑97‑6, conferring SMOX IC50 of 10 µM and >73‑fold selectivity over PAOX (IC50 739 µM) . Because the 2‑position of CAS 900291‑97‑6 is unsubstituted, its binding mode must differ fundamentally, positioning it for alternative target space (e.g., kinases or ATP synthase) that the 2‑carboxamide of JNJ‑9350 sterically and electronically precludes.
| Evidence Dimension | 7‑Substituent identity and linker length determining target profile |
|---|---|
| Target Compound Data | N‑(3‑imidazol‑1‑yl)propyl; 2‑position unsubstituted (CAS 900291‑97‑6) |
| Comparator Or Baseline | JNJ‑9350: N‑(3‑imidazol‑1‑yl)propyl, 2‑carboxamide (SMOX IC50 10 µM, PAOX IC50 739 µM); CPL302415: 7‑benzimidazole (PI3Kδ IC50 18 nM); Anti‑M.tb lead: 7‑(pyridin‑2‑ylmethyl) (M.tb MIC 0.052 µg/mL) |
| Quantified Difference | Target profile divergence: CAS 900291‑97‑6 lacks the 2‑carboxamide essential for JNJ‑9350’s SMOX activity (10 µM); does not contain the rigid benzimidazole required for PI3Kδ picomolar potency; lacks the pyridylmethyl for anti‑M.tb MIC <0.1 µg/mL. Each structural feature restricts activity to a specific protein target. |
| Conditions | Biochemical enzyme assays (SMOX, PAOX, PI3Kδ isoforms) and M. tuberculosis H37Rv growth inhibition (MIC); structural comparison based on published SAR. |
Why This Matters
Procurement of the exact compound is essential because SAR data show that swapping the 7‑substituent redirects activity to completely different targets; a generic pyrazolo[1,5‑a]pyrimidine cannot serve as a substitute for programs exploring the specific target landscape of the imidazolyl‑propyl amine vector.
- [1] Stypik, M. et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals 2022, 15, 927. https://doi.org/10.3390/ph15080927 View Source
- [2] Sutherland, H. S. et al. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals 2022, 15, 1125. https://doi.org/10.3390/ph15091125 View Source
